N-Octyl-L-valine
Description
N-Octyl-L-valine is a modified amino acid derivative featuring an octyl chain attached to the nitrogen atom of L-valine. It is documented in pharmacopeial literature as part of complex cyclic peptide structures, such as the compound with UNII 83HN0GTJ6D, which includes cyclic arrangements of N-methyl-l-leucyl, N-methyl-l-valyl, and other amino acid residues . This compound is notable for its role in specialized pharmaceutical formulations, likely contributing to enhanced lipophilicity or stability in drug delivery systems.
Properties
CAS No. |
62765-49-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(octylamino)butanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(11(2)3)13(15)16/h11-12,14H,4-10H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
MBYOKYMFPGWTRH-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCN[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octyl-L-valine typically involves the reaction of L-valine with an octyl halide (such as octyl bromide) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of L-valine attacks the carbon atom of the octyl halide, resulting in the formation of this compound. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Octyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional groups.
Substitution: The octyl group or other functional groups in the molecule can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: N-Octyl-L-valine is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its unique structure allows for the exploration of new chemical pathways and reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It may be used in experiments to understand the role of modified amino acids in protein function and structure.
Medicine: this compound has potential applications in drug development, particularly in designing novel therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in pharmacology.
Industry: In industrial applications, this compound can be used as an additive in formulations, enhancing the properties of products such as cosmetics, pharmaceuticals, and food supplements.
Mechanism of Action
The mechanism of action of N-Octyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, influencing metabolic processes and cellular functions. The octyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Peptide Chemistry
The cyclic peptide described in Pharmacopeial Forum PF 43(1) (2017) contains N-Octyl-L-valine alongside residues like N-methyl-l-leucyl and d-alanyl. Key structural differences include:
- N-Methylation : Unlike this compound, residues such as N-methyl-l-leucyl and N-methyl-l-valyl feature methyl groups on their amide nitrogens, reducing hydrogen-bonding capacity but improving metabolic stability .
Table 1: Structural Comparison of Peptide Residues
| Compound | Modification | Key Functional Impact |
|---|---|---|
| This compound | Octyl chain on N | Increased lipophilicity |
| N-Methyl-l-leucyl | N-methylation | Reduced hydrogen bonding |
| d-Alanyl | D-configuration | Altered stereochemical activity |
Comparison with Non-Peptide Octyl-Containing Compounds
- Octyldodecanol: A branched-chain fatty alcohol used as an emollient. Unlike this compound, it lacks amino acid backbone functionality, limiting its use to cosmetic formulations .
- Octisalate : An octyl ester of salicylic acid, designed for UV absorption. Its ester linkage contrasts with the amide bond in this compound, resulting in distinct chemical reactivity and biodegradability .
Table 2: Functional Comparison of Octyl-Containing Compounds
| Compound | Core Structure | Primary Application |
|---|---|---|
| This compound | Amino acid derivative | Pharmaceutical peptides |
| Octyldodecanol | Fatty alcohol | Cosmetic emollient |
| Octisalate | Salicylate ester | UV-filter in sunscreens |
Research Findings and Limitations
- Pharmacopeial Data : this compound’s inclusion in cyclic peptides suggests its utility in enhancing drug stability, though specific pharmacokinetic data are absent in the provided sources .
- Gaps in Comparative Studies: The evidence lacks direct comparative data (e.g., solubility, bioavailability) between this compound and its structural analogues.
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